N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzofuran or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
- N-(4-bromophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
- N-(4-methylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Uniqueness
N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H14FNO2 |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C17H14FNO2/c1-11-2-7-15-12(10-21-16(15)8-11)9-17(20)19-14-5-3-13(18)4-6-14/h2-8,10H,9H2,1H3,(H,19,20) |
InChI Key |
LANXIGXYDANYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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